In-Depth Technical Guide: 2-(3-Fluorophenyl)propan-1-amine Hydrochloride in Drug Discovery and Chemical Synthesis
In-Depth Technical Guide: 2-(3-Fluorophenyl)propan-1-amine Hydrochloride in Drug Discovery and Chemical Synthesis
Executive Summary
2-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1221724-60-2) is a highly specialized fluorinated derivative of β -methylphenethylamine (BMPEA)[1]. As a positional isomer of amphetamine, the BMPEA scaffold has garnered significant interest in neuropharmacology due to its interactions with the trace amine-associated receptor 1 (TAAR1) and monoamine transporters[2]. The strategic incorporation of a fluorine atom at the meta position of the phenyl ring introduces profound physicochemical alterations—enhancing lipophilicity, modulating target affinity, and blocking primary sites of oxidative metabolism. This whitepaper provides a comprehensive, self-validating guide to the chemical properties, synthesis, and analytical characterization of this critical pharmaceutical intermediate.
Physicochemical Properties & Structural Analysis
The structural architecture of 2-(3-fluorophenyl)propan-1-amine consists of a propyl chain with a primary amine at C1 and a 3-fluorophenyl group at C2.
Table 1: Key Physicochemical Parameters
| Parameter | Value / Description |
| Chemical Name | 2-(3-fluorophenyl)propan-1-amine hydrochloride |
| CAS Number | 1221724-60-2 (HCl salt)[1] |
| Molecular Formula | C9H13ClFN (C9H12FN • HCl) |
| Molecular Weight | 189.66 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, DMSO, and Methanol |
| Target Affinity | TAAR1 Agonist, NET Substrate (Inferred from parent BMPEA)[3] |
Causality in Structural Design : The addition of the highly electronegative fluorine atom at the 3-position serves a dual purpose in medicinal chemistry. First, it exerts a strong inductive electron-withdrawing effect (-I effect), which slightly lowers the basicity (pKa) of the primary amine. This increases the fraction of un-ionized drug at physiological pH, thereby enhancing blood-brain barrier (BBB) permeability. Second, the carbon-fluorine bond is highly resistant to cytochrome P450-mediated hydroxylation, effectively extending the compound's metabolic half-life compared to its non-fluorinated counterpart.
Synthetic Methodology
The synthesis of 2-(3-fluorophenyl)propan-1-amine hydrochloride is optimally achieved via the , adapting established protocols for BMPEA synthesis[4],[5].
Self-Validating Protocol: Catalytic Hydrogenation
This protocol is designed to maximize yield while preventing the formation of secondary amine byproducts, a common pitfall in nitrile reductions.
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Reaction Setup : Charge a high-pressure autoclave hydrogenation apparatus with 2-(3-fluorophenyl)propionitrile (1.0 eq), anhydrous ethanol (solvent), and water-wet 5% Palladium on Carbon (Pd/C) catalyst (10% w/w)[5].
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Acidic Trapping : Add concentrated (12M) hydrochloric acid (1.1 eq) to the mixture[5]. Causality: The presence of HCl is critical. As the primary amine is formed, it is immediately protonated to the hydrochloride salt. This prevents the newly formed primary amine from acting as a nucleophile and attacking unreacted imine intermediates, which would otherwise lead to the formation of unwanted secondary and tertiary amines.
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Hydrogenation : Pressurize the vessel to 75 psi with hydrogen gas ( H2 ). Heat the mixture to 50°C–60°C and stir vigorously for 3 to 4 hours[5]. Monitor hydrogen uptake until cessation indicates reaction completion.
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Workup & Catalyst Removal : Depressurize the vessel safely. Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the filter cake with fresh ethanol[5].
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Crystallization : Concentrate the filtrate under reduced pressure to approximately 20% of its original volume. Add methyl tert-butyl ether (MTBE) dropwise to induce crystallization. Stir overnight at 4°C[5].
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Isolation : Filter the resulting white precipitate, wash with cold MTBE, and dry under a vacuum to afford 2-(3-fluorophenyl)propan-1-amine hydrochloride[5].
Synthetic workflow for 2-(3-fluorophenyl)propan-1-amine HCl via nitrile reduction.
Pharmacological Profiling & Mechanistic Action
While amphetamine ( α -methylphenethylamine) primarily targets the dopamine transporter (DAT), the β -methyl positional isomer (BMPEA) exhibits a distinct pharmacological profile[2]. BMPEA and its fluorinated derivatives are potent[3] and act as substrates for the norepinephrine transporter (NET)[2].
Mechanistic Causality : TAAR1 is an intracellular G protein-coupled receptor (GPCR) that modulates monoaminergic transmission. When 3-F-BMPEA enters the presynaptic terminal (via NET), it binds to TAAR1. This binding induces a conformational change that activates the Gαs protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP). The resulting PKA activation phosphorylates monoamine transporters, leading to their internalization or transport reversal. The 3-fluoro substitution enhances the lipophilic interactions within the TAAR1 binding pocket, potentially increasing agonist potency while minimizing the central stimulant effects typically associated with DAT activation.
TAAR1 GPCR signaling cascade activated by 3-F-BMPEA and related phenethylamine derivatives.
Analytical Characterization & Validation
To ensure trustworthiness and scientific integrity, the synthesized compound must undergo rigorous analytical validation. A self-validating system employs orthogonal techniques: UPLC-qTOF-MS for exact mass and fragmentation profiling, and NMR for structural connectivity.
UPLC-qTOF-MS Protocol
This protocol is adapted from validated methods for the[6].
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Sample Preparation : Dissolve 1 mg of the synthesized HCl salt in 1 mL of Methanol/Water (50:50 v/v) with 0.1% formic acid.
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Chromatography : Inject 2 µL onto a C18 column (e.g., Waters ACQUITY UPLC BEH C18). Use a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA)[6].
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Mass Spectrometry : Operate the qTOF-MS in positive electrospray ionization (ESI+) mode[6].
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Validation Criteria : The parent BMPEA displays a molecular ion [M+H]+ at m/z 136.1121[6]. The 3-fluorinated derivative must exhibit a theoretical [M+H]+ at m/z 154.1032. Key fragment ions corresponding to the loss of ammonia ( [M+H−NH3]+ ) and subsequent aromatic stabilization must be observed to confirm the aliphatic amine structure[6].
NMR Validation
1H NMR ( CDCl3 , 400 MHz) must confirm the presence of the aromatic protons (complex multiplet due to F-H coupling), the methine proton at C2, the diastereotopic methylene protons at C1, and the terminal methyl group[5]. The J -coupling between the fluorine atom and the adjacent aromatic protons ( 3JHF and 4JHF ) serves as definitive proof of the meta-substitution pattern.
Handling, Safety, and Storage Protocols
As a pharmacologically active phenethylamine derivative, 2-(3-fluorophenyl)propan-1-amine hydrochloride must be handled with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a well-ventilated fume hood.
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Storage : Store the lyophilized powder in a tightly sealed, light-resistant container at -20°C to ensure long-term stability (up to 12 months)[3]. The hydrochloride salt form provides excellent resistance to atmospheric oxidation compared to the free base.
References
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Alamir, A. (MDPI/PMC) | Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS |[Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy (R)-(+)-beta-Methylphenethylamine | 28163-64-6 [smolecule.com]
- 5. 2-Phenylpropan-1-amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
